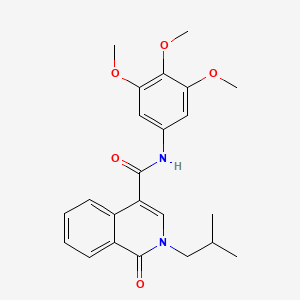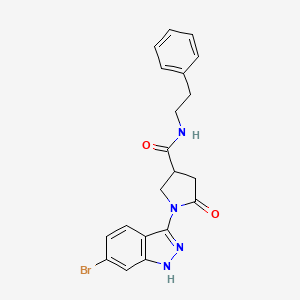![molecular formula C25H25ClN2O3 B11029876 N-(3-Chloro-2-methylphenyl)-2-[7-(2-methylphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl]acetamide](/img/structure/B11029876.png)
N-(3-Chloro-2-methylphenyl)-2-[7-(2-methylphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chloro-2-methylphenyl)-2-[7-(2-methylphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl]acetamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes a quinoline core and multiple functional groups that contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chloro-2-methylphenyl)-2-[7-(2-methylphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the acetamide group and the chlorinated phenyl ring. Common reagents used in these reactions include chlorinating agents, amines, and acylating agents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
化学反応の分析
Types of Reactions: N-(3-Chloro-2-methylphenyl)-2-[7-(2-methylphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.
科学的研究の応用
Chemistry: In chemistry, N-(3-Chloro-2-methylphenyl)-2-[7-(2-methylphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for investigating enzyme inhibition and receptor binding.
Medicine: In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed for the development of new drugs.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of N-(3-Chloro-2-methylphenyl)-2-[7-(2-methylphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression.
類似化合物との比較
N-(3-Chloro-2-methylphenyl)-2-[7-(2-methylphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl]acetamide: shares similarities with other quinoline derivatives, such as:
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its complex structure allows for interactions with a wide range of molecular targets, making it a versatile compound for scientific research and industrial applications.
特性
分子式 |
C25H25ClN2O3 |
|---|---|
分子量 |
436.9 g/mol |
IUPAC名 |
N-(3-chloro-2-methylphenyl)-2-[7-(2-methylphenyl)-2,5-dioxo-1,3,4,6,7,8-hexahydroquinolin-3-yl]acetamide |
InChI |
InChI=1S/C25H25ClN2O3/c1-14-6-3-4-7-18(14)16-11-22-19(23(29)12-16)10-17(25(31)28-22)13-24(30)27-21-9-5-8-20(26)15(21)2/h3-9,16-17H,10-13H2,1-2H3,(H,27,30)(H,28,31) |
InChIキー |
RNHRJZQSAOXIPE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2CC3=C(CC(C(=O)N3)CC(=O)NC4=C(C(=CC=C4)Cl)C)C(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-4-(1H-indol-3-yl)-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-4H-pyrano[3,2-g]quinoline-3-carbonitrile](/img/structure/B11029795.png)
![4,4,6-trimethyl-3'-phenyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11029799.png)
![1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocyclohexyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11029802.png)
![2,3-dimethyl-5-oxo-N-(pyridin-4-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11029805.png)
![6-(4-chlorophenyl)-8-iodo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11029810.png)
![(1E)-8-ethoxy-4,4,6-trimethyl-1-[(4-methylphenyl)imino]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11029824.png)
![[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] phenothiazine-10-carboxylate](/img/structure/B11029826.png)

![(5-methoxy-1-methyl-1H-indol-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B11029836.png)
![Methyl {[3-(1-benzofuran-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate](/img/structure/B11029842.png)
![Ethyl 4-{[(4-chlorophenyl)sulfanyl]methyl}-2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}pyrimidine-5-carboxylate](/img/structure/B11029849.png)
![2,2'-{[(4-Bromophenyl)sulfonyl]imino}diacetic acid](/img/structure/B11029854.png)
![N-[5-(2-methylcyclohexyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine](/img/structure/B11029857.png)

